molecular formula C7H4ClFN2 B13038029 6-Chloro-3-fluoroimidazo[1,2-A]pyridine

6-Chloro-3-fluoroimidazo[1,2-A]pyridine

Cat. No.: B13038029
M. Wt: 170.57 g/mol
InChI Key: JPPYBZVNDSJOFR-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoroimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the imidazo[1,2-A]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoroimidazo[1,2-A]pyridine typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method includes the use of radical reactions for direct functionalization. This approach can involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often require specific catalysts and controlled environments to ensure the desired substitution patterns.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions depend on the desired transformation and the nature of the substituents being introduced or modified .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

6-Chloro-3-fluoroimidazo[1,2-A]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoroimidazo[1,2-A]pyridine involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-fluoroimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

6-chloro-3-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H

InChI Key

JPPYBZVNDSJOFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)F

Origin of Product

United States

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